molecular formula C22H16ClN3O3S B11419330 5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide

Cat. No.: B11419330
M. Wt: 437.9 g/mol
InChI Key: YAGSYYLNDPLWNU-UHFFFAOYSA-N
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Description

N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzofuran Moiety: This step involves the cyclization of a suitable precursor to form the benzofuran ring.

    Introduction of the Benzoyl Group: The benzofuran intermediate is then subjected to Friedel-Crafts acylation to introduce the benzoyl group.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through a series of condensation reactions involving appropriate starting materials.

    Coupling of the Benzofuran and Pyrimidine Units: The benzofuran and pyrimidine intermediates are coupled under specific conditions to form the desired compound.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.

    Protein Interaction: Binding to specific proteins and altering their function or stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
  • N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to the presence of the ethylsulfanyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with enhanced activity or selectivity.

Properties

Molecular Formula

C22H16ClN3O3S

Molecular Weight

437.9 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H16ClN3O3S/c1-2-30-22-24-12-15(23)18(26-22)21(28)25-17-14-10-6-7-11-16(14)29-20(17)19(27)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,25,28)

InChI Key

YAGSYYLNDPLWNU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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